molecular formula C49H86O5 B12575129 Carbonic acid--2-octadecylphenol (1/2) CAS No. 479231-54-4

Carbonic acid--2-octadecylphenol (1/2)

Cat. No.: B12575129
CAS No.: 479231-54-4
M. Wt: 755.2 g/mol
InChI Key: NDIKIYSEDBRDFE-UHFFFAOYSA-N
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Description

Carbonic acid–2-octadecylphenol (1/2) is a chemical compound with the molecular formula C49H86O5 It is a complex molecule formed by the interaction of carbonic acid and 2-octadecylphenol in a 1:2 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid–2-octadecylphenol (1/2) typically involves the reaction of carbonic acid with 2-octadecylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Solvents: Suitable solvents are chosen to dissolve the reactants and allow for efficient mixing and reaction.

Industrial Production Methods

In an industrial setting, the production of carbonic acid–2-octadecylphenol (1/2) may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–2-octadecylphenol (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The phenolic group in 2-octadecylphenol can undergo substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Carbonic acid–2-octadecylphenol (1/2) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which carbonic acid–2-octadecylphenol (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Carbonic Acid Derivatives: Compounds such as carbonic acid–2-octylphenol and carbonic acid–2-dodecylphenol share structural similarities.

    Phenolic Compounds: Other phenolic compounds with long alkyl chains, such as 2-octadecylphenol, exhibit similar chemical properties.

Uniqueness

Carbonic acid–2-octadecylphenol (1/2) is unique due to its specific combination of carbonic acid and 2-octadecylphenol, resulting in distinct chemical and physical properties

Properties

CAS No.

479231-54-4

Molecular Formula

C49H86O5

Molecular Weight

755.2 g/mol

IUPAC Name

carbonic acid;2-octadecylphenol

InChI

InChI=1S/2C24H42O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25;2-1(3)4/h2*18-19,21-22,25H,2-17,20H2,1H3;(H2,2,3,4)

InChI Key

NDIKIYSEDBRDFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O

Origin of Product

United States

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